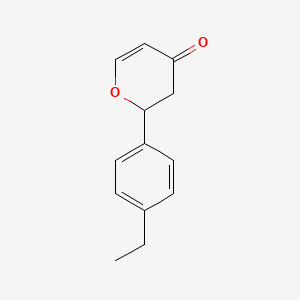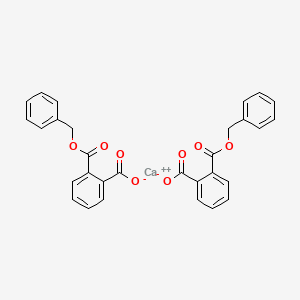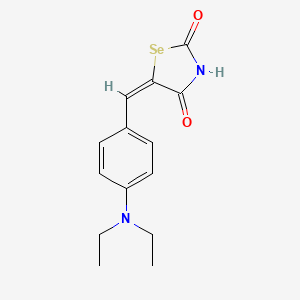
BENZ(a)ANTHRACENE, 8-ISOPROPYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZ(a)ANTHRACENE, 8-ISOPROPYL- is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) with a structure consisting of four fused benzene rings
Preparation Methods
The synthesis of BENZ(a)ANTHRACENE, 8-ISOPROPYL- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benz[a]anthracene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
BENZ(a)ANTHRACENE, 8-ISOPROPYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at specific positions on the aromatic rings. Common reagents include nitric acid for nitration and bromine for bromination.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benz[a]anthracene-8,9-dione, while nitration could produce 8-isopropyl-9-nitrobenz[a]anthracene.
Scientific Research Applications
BENZ(a)ANTHRACENE, 8-ISOPROPYL- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons. Its derivatives are also explored for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biology: Research on this compound includes its interactions with biological systems, particularly its potential carcinogenic effects. Studies focus on understanding its metabolism and the formation of DNA adducts.
Medicine: While not directly used as a therapeutic agent, BENZ(a)ANTHRACENE, 8-ISOPROPYL- serves as a reference compound in toxicological studies to evaluate the safety and efficacy of new drugs.
Industry: Its properties make it useful in the development of new materials, including polymers and coatings with specific optical and electronic characteristics.
Mechanism of Action
The mechanism of action of BENZ(a)ANTHRACENE, 8-ISOPROPYL- involves its interaction with cellular components, particularly DNA. The compound undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as epoxides. These intermediates can form covalent bonds with DNA, resulting in the formation of DNA adducts that can cause mutations and potentially lead to carcinogenesis.
Comparison with Similar Compounds
BENZ(a)ANTHRACENE, 8-ISOPROPYL- is similar to other polycyclic aromatic hydrocarbons, such as:
Benz[a]anthracene: The parent compound, known for its carcinogenic properties.
Benzo[a]pyrene: Another PAH with a similar structure, also known for its carcinogenicity.
Chrysene: A four-ring PAH with similar chemical properties but different biological activity.
The uniqueness of BENZ(a)ANTHRACENE, 8-ISOPROPYL- lies in its specific isopropyl substitution, which can influence its chemical reactivity and biological interactions compared to its non-substituted counterparts.
Properties
CAS No. |
63020-47-3 |
|---|---|
Molecular Formula |
C21H18 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
8-propan-2-ylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18/c1-14(2)18-9-5-7-16-12-21-17(13-20(16)18)11-10-15-6-3-4-8-19(15)21/h3-14H,1-2H3 |
InChI Key |
NGMWIFWFBDGYLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


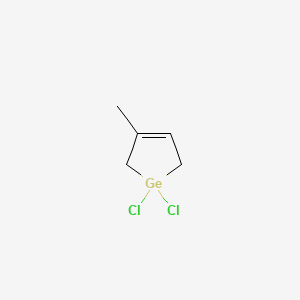
![2H-[1]Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-methyl-,(+)-(8CI)](/img/structure/B13807979.png)
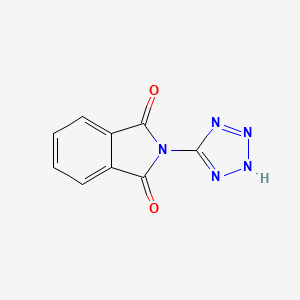

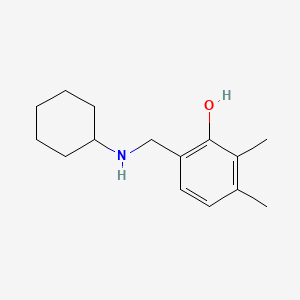

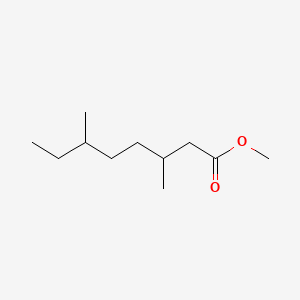
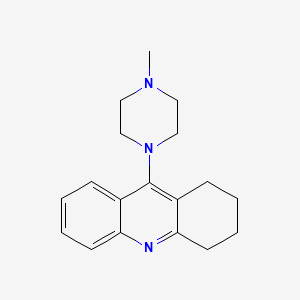
![4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B13808030.png)
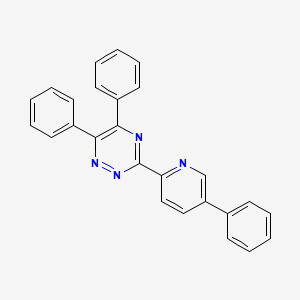
![(2E)-1,1,3-trimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indole;iodide](/img/structure/B13808038.png)
